6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLNSBAMGRSDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(C=C2N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyrrole.
Cyclization Reaction: A cyclization reaction is carried out to form the fused pyrrolo[3,2-c]pyridine ring system. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,2-c]pyridines.
Scientific Research Applications
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents for diseases such as cancer and neurological disorders often involves this compound.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structure can impart specific biological activities.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrrolo-pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Halogen-Substituted Derivatives
- 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-51-7): Substitutions: Bromine at position 6, methyl at position 2. Molecular Formula: C₈H₇BrN₂; MW = 211.06 g/mol.
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5):
Carboxylic Acid Derivatives
- Synthesis Yield: 71% . Applications: Carboxylic acid groups enable conjugation or salt formation, enhancing solubility .
Methoxy-Substituted Derivatives
Physicochemical Properties
| Property | 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine | 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine |
|---|---|---|
| Molecular Weight (g/mol) | 166.61 | 211.06 |
| Halogen | Cl | Br |
| Solubility | Limited (lipophilic scaffold) | Similar lipophilicity |
| Stability | Stable at RT | Sensitive to light (Br dissociation) |
Biological Activity
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 154.6 g/mol. The structure features a chloro substituent at the 6-position and a methyl group at the 2-position of the pyrrole ring, which contributes to its unique chemical reactivity and biological properties.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Demonstrates activity against certain bacterial strains.
- Anti-inflammatory Effects : Potential to modulate inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, in vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cells significantly.
Case Study: Antitumor Activity
A study evaluated several derivatives of pyrrolo[3,2-c]pyridine against human cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.15 |
| This compound | SGC-7901 | 0.12 |
| This compound | MCF-7 | 0.21 |
These findings indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, with IC50 values ranging from 0.12 to 0.21 µM .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Enzyme Inhibition : Some derivatives may inhibit specific kinases involved in cancer progression .
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against various pathogens. Studies indicate that it can effectively inhibit the growth of certain Gram-positive bacteria.
Case Study: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of pyrrolo[3,2-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results are presented in Table 2.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 |
| This compound | Escherichia coli | >50 |
These findings suggest that while the compound shows promising activity against Staphylococcus aureus, it is less effective against E. coli .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of this compound suggest that it may modulate inflammatory pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated microglial cells demonstrated a reduction in pro-inflammatory cytokine production upon treatment with this compound .
Q & A
Q. What are the common synthetic routes for 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine?
The synthesis typically involves multi-step heterocyclic chemistry. A representative approach includes:
- Step 1 : Cyclization of substituted pyridine precursors with chlorinated reagents (e.g., POCl₃) to introduce the chloro group.
- Step 2 : Methylation at the 2-position using methyl iodide (MeI) under basic conditions (e.g., NaH in THF) .
- Step 3 : Purification via column chromatography or recrystallization.
Key challenges include regioselectivity in chlorination and minimizing side reactions. For analogs like 6-chloro-3,3-dimethyl derivatives, similar protocols apply with adjusted alkylation steps .
Q. What spectroscopic methods are recommended for structural confirmation?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm, aromatic protons in pyrrolo-pyridine core).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₇ClN₂, expected [M+H]⁺ = 167.0274).
- X-ray Crystallography : For unambiguous confirmation, especially when resolving ambiguities in NOE or coupling constants .
Cross-referencing with analogs (e.g., 6-bromo-1-methyl derivatives) can aid spectral interpretation .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Solvent Compatibility : Test solubility and stability in common solvents (DMSO, ethanol) via HPLC monitoring over 24–48 hours.
- pH Sensitivity : Expose the compound to acidic/basic buffers (pH 1–13) and track degradation by LC-MS .
Advanced Research Questions
Q. How to optimize reaction yields in the presence of competing substituents?
Q. How to resolve contradictions in pharmacological activity data across studies?
Q. What computational tools are suitable for predicting reactivity or binding modes?
- Reactivity Prediction : DFT calculations (Gaussian, ORCA) to model chlorination or methylation energetics.
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases).
- Validation : Compare computational results with experimental data (e.g., crystallographic binding poses from CCDC-2121961) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
